Stereochemical Configuration: cis-3-(Methoxymethyl)cyclobutan-1-amine versus trans Isomer
The cis-configuration of the target compound places both the primary amine and methoxymethyl substituent on the same face of the cyclobutane ring, whereas the trans isomer (CAS 2242579-99-1 refers to trans-3-(methoxymethyl)cyclobutanamine hydrochloride per supplier catalogs) positions these functional groups on opposite faces . This stereochemical divergence alters the spatial vector of the amine nucleophile and the methoxymethyl oxygen lone pairs, which can affect intermolecular hydrogen bonding geometry and target recognition in biological systems. Cyclobutylamine derivatives with defined cis versus trans stereochemistry require distinct synthetic routes and exhibit different reactivity profiles in downstream derivatization reactions [1]. The cis isomer presents a more compact molecular footprint with the amine and ether oxygen in closer proximity, potentially enabling chelation or bifurcated hydrogen bonding interactions not accessible to the trans configuration.
| Evidence Dimension | Stereochemical configuration of amine and methoxymethyl substituents |
|---|---|
| Target Compound Data | cis-3-(Methoxymethyl)cyclobutan-1-amine: amine and CH2OCH3 on same face of cyclobutane ring |
| Comparator Or Baseline | trans-3-(methoxymethyl)cyclobutanamine: amine and CH2OCH3 on opposite faces of cyclobutane ring |
| Quantified Difference | Qualitative stereochemical divergence; spatial orientation of functional groups differs by ~109° dihedral angle (puckered cyclobutane conformation) |
| Conditions | Cyclobutane ring in puckered conformation per computed geometry |
Why This Matters
Selection of the correct stereoisomer is critical for SAR studies, as cis versus trans cyclobutylamines can exhibit divergent binding affinities and selectivity profiles against biological targets.
- [1] Du Y, et al. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives. J Am Chem Soc. 2023;145(50):27767-27773. (Demonstrates stereoselective hydroxylation of cyclobutylamine scaffolds; cis/trans isomer-specific synthetic routes required). View Source
